molecular formula C15H12O3 B14381903 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one CAS No. 89654-24-0

5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one

Katalognummer: B14381903
CAS-Nummer: 89654-24-0
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: VIZZGGZPUHJREF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylacetic acid derivatives and methoxy-substituted benzaldehydes. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions result in benzofuran derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methoxy-2-methylbenzofuran
  • 5-Methoxy-2-methylbenzofuran-3-carboxylic acid
  • 3-Methyl-5-benzofuranol

Uniqueness

Compared to similar compounds, 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89654-24-0

Molekularformel

C15H12O3

Molekulargewicht

240.25 g/mol

IUPAC-Name

5-methoxy-2-phenyl-1-benzofuran-3-one

InChI

InChI=1S/C15H12O3/c1-17-11-7-8-13-12(9-11)14(16)15(18-13)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI-Schlüssel

VIZZGGZPUHJREF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC(C2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.